molecular formula C20H20N4O5S2 B2954214 methyl 4-({[5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate CAS No. 895114-27-9

methyl 4-({[5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate

Cat. No. B2954214
CAS RN: 895114-27-9
M. Wt: 460.52
InChI Key: LFSOWZMIKQZHPX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure .

Scientific Research Applications

Antimicrobial Applications

Several studies highlight the synthesis and evaluation of compounds structurally related to methyl 4-({[5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate for antimicrobial applications. For example, the synthesis and evaluation of new anti-microbial additives based on pyrimidine derivatives for surface coating and printing ink paste have shown very good antimicrobial effects (El‐Wahab et al., 2015). Similarly, novel thiazoles and pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups have been synthesized, exhibiting antimicrobial activities exceeding those of reference drugs in some cases (Alsaedi et al., 2019; Amer et al., 2011).

Structural and Chemical Synthesis Studies

The molecule's structural characteristics and synthesis approaches have been extensively explored. Studies on the hydrogen-bonded sheets in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and related compounds reveal complex molecular interactions, offering insights into the design of new molecular entities with enhanced properties (Portilla et al., 2007). Further, the synthesis and crystal structure determination of related compounds have facilitated the understanding of molecular conformations essential for developing new chemical entities (Metz et al., 2010).

Pharmacological Potential

Research has also been conducted on the synthesis of derivatives for pharmacological investigations, highlighting the potential of these compounds as analgesic and anti-inflammatory agents. A study on the synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters has identified compounds with significant analgesic and anti-inflammatory activities, showing mild ulcerogenic potential compared to indomethacin (Gokulan et al., 2012).

properties

IUPAC Name

methyl 4-[[2-[5-amino-4-(benzenesulfonyl)-3-methylsulfanylpyrazol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c1-29-20(26)13-8-10-14(11-9-13)22-16(25)12-24-18(21)17(19(23-24)30-2)31(27,28)15-6-4-3-5-7-15/h3-11H,12,21H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSOWZMIKQZHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)S(=O)(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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